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Compound of Interest

Compound Name: BT44

Cat. No.: B15073326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BT44 is a second-generation, small molecule, glial cell line-derived neurotrophic factor (GDNF)

mimetic that acts as a potent agonist for the Rearranged during transfection (RET) receptor

tyrosine kinase.[1][2] Its chemical name is (4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-

methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone.[3] As a RET

agonist, BT44 has demonstrated significant potential in preclinical studies for the treatment of

neurodegenerative diseases and neuropathic pain.[1][4] A notable characteristic of BT44 is its

intrinsic poor aqueous solubility, which has led to the development of nanoformulations to

improve its bioavailability and therapeutic efficacy.[2][5] This document provides an in-depth

technical overview of the chemical structure, properties, and biological activities of BT44.

Chemical Structure and Properties
BT44 is a complex organic molecule with a well-defined structure that is crucial for its biological

activity. Its systematic name and structural identifiers are key for its unambiguous identification

in research and development.
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Property Value Reference

IUPAC Name

(4-(5-((3,4-dihydroisoquinolin-

2(1H)-yl)sulfonyl)-2-

methoxyphenyl)piperazin-1-yl)

(4-fluoro-2-

(trifluoromethyl)phenyl)methan

one

[3]

CAS Number 924759-42-2 [3]

Molecular Formula C28H27F4N3O4S [3]

Molecular Weight 577.59 g/mol

SMILES

FC1=CC(C(F)

(F)F)=C(C=C1)C(N1CCN(CC1

)C1=CC(S(N2CCC3=CC=CC=

C3C2)(=O)=O)=CC=C1OC)=O

N/A

Appearance Solid [3]

Solubility Poor aqueous solubility [2][5]

Storage
Sealed in dry, store in freezer,

under -20°C
[3]

Biological Activity and Mechanism of Action
BT44 exerts its biological effects primarily through the activation of the RET receptor tyrosine

kinase. This activation triggers downstream signaling cascades that are critical for neuronal

survival and function.

Quantitative Biological Data
While specific EC50 values for BT44's direct activation of RET are not readily available in the

public domain, its biological efficacy has been demonstrated in various functional assays. For

instance, in a cell-based 125I-GDNF-displacement assay, a nanoformulated version of BT44
was tested at concentrations up to 50 pM. In neuroprotection studies, a concentration of 100

nM of BT44 was shown to be effective in protecting cultured dopamine neurons.
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Assay Cell Type Endpoint Result Reference

Neuroprotection

against MPP+

Primary midbrain

dopamine

neurons

Survival of TH-

positive cells

100 nM BT44

showed

significant

neuroprotection

125I-GDNF

Displacement

HEK293 cells

expressing

GFRα1/RET

Displacement of

radiolabeled

GDNF

Tested at

concentrations

up to 50 pM

Neuropathic Pain

Model (SNL)
Rats

Mechanical and

cold allodynia

Doses of 12.5

and 25 mg/kg

showed

therapeutic

effects

[4]

Signaling Pathway
BT44, as a GDNF mimetic, activates the RET receptor, leading to the autophosphorylation of

the receptor and the subsequent activation of several downstream signaling pathways. These

include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase

(MAPK) pathways, both of which are crucial for promoting cell survival, growth, and

differentiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/figure/The-effects-of-BT44-in-rats-with-experimental-neuropathy-induced-by-SNL-Baseline-was_fig3_342364513
https://www.benchchem.com/product/b15073326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

BT44

GFRα1

Binds

RET Receptor

Activates

PI3K

Recruits &
Activates

MAPK Pathway
(RAS/RAF/MEK/ERK)

Activates

AKT

Neuronal Survival
& Growth

Click to download full resolution via product page

Caption: BT44 signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15073326?utm_src=pdf-body-img
https://www.benchchem.com/product/b15073326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of BT44.

RET Phosphorylation Assay
Objective: To determine the ability of BT44 to induce the phosphorylation of the RET receptor.

Methodology:

MG87 cells stably expressing RET (MG87 RET) are transfected with a plasmid expressing

human GFRα1 (hGFRα1) and a green fluorescent protein (GFP) reporter.

The transfected cells are then treated with varying concentrations of BT44.

Following treatment, cell lysates are collected and subjected to Western blot analysis.

Phosphorylation of RET is detected using an antibody specific for phosphorylated RET. The

total amount of RET is also measured as a loading control.[6]

In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of BT44 against a neurotoxin in cultured

neurons.

Methodology:

Primary midbrain dopamine neurons are isolated from embryonic mice (E13.5) and cultured

for 5 days.

The neurons are then exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

Cultures are co-treated with either vehicle or different concentrations of BT44.

After a 48-hour incubation period, the cells are fixed and stained for tyrosine hydroxylase

(TH), a marker for dopaminergic neurons.
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The number of surviving TH-positive neurons is quantified to determine the neuroprotective

effect of BT44.[1]

Animal Model of Neuropathic Pain
Objective: To evaluate the efficacy of BT44 in alleviating neuropathic pain in a preclinical

animal model.

Methodology:

A peripheral mononeuropathy is induced in rats through spinal nerve ligation (SNL), a

common model for neuropathic pain.

Following surgery, the animals are assessed for the development of mechanical and cold

allodynia, which are characteristic symptoms of neuropathic pain.

Rats are then treated with subcutaneous injections of BT44 at different doses (e.g., 12.5 or

25 mg/kg) or a vehicle control.

Behavioral tests are conducted at multiple time points to measure the paw withdrawal

threshold to mechanical stimuli and the response to a cold stimulus (acetone test).[4]

Synthesis of BT44
While the exact, detailed synthesis protocol for BT44 is proprietary and not publicly available, it

is known to be synthesized by EvoBlocks. The synthesis of similar piperazine-based

compounds often involves multi-step reactions. A general plausible synthetic route could

involve the coupling of a substituted piperazine derivative with a suitable benzoic acid or acyl

chloride, followed by the introduction of the dihydroisoquinoline sulfonyl group. For example, a

common method for forming the amide bond is the use of coupling reagents like N,N,N',N'-

tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a

base.[7]
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Caption: Plausible general synthesis workflow for BT44.

Conclusion
BT44 is a promising small molecule RET agonist with significant potential for the treatment of

neurodegenerative disorders and neuropathic pain. Its well-characterized chemical structure

and mechanism of action provide a solid foundation for further drug development. While its

poor aqueous solubility presents a challenge, the development of nanoformulations has shown

promise in overcoming this limitation. The experimental protocols outlined in this guide provide

a framework for the continued investigation and evaluation of BT44 and similar compounds.

Further research focusing on optimizing its pharmacokinetic properties and conducting rigorous

clinical trials will be crucial in translating the preclinical promise of BT44 into a viable

therapeutic option for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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